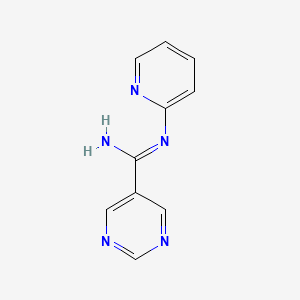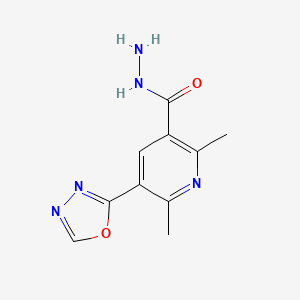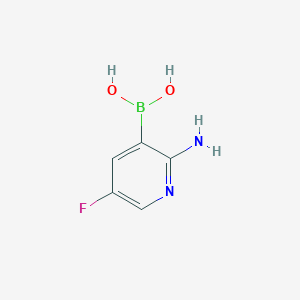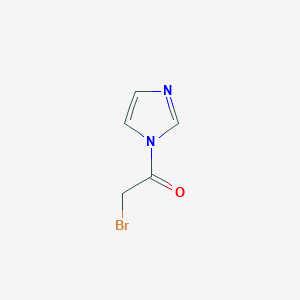
N-(Pyridin-2-yl)pyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-2-yl)pyrimidine-5-carboximidamide is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)pyrimidine-5-carboximidamide typically involves the reaction of pyridine-2-amine with pyrimidine-5-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pyridin-2-yl)pyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of N-(Pyridin-2-yl)pyrimidine-5-carboxylic acid.
Reduction: Formation of N-(Pyridin-2-yl)pyrimidine-5-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Pyridin-2-yl)pyrimidine-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(Pyridin-2-yl)pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, its antifibrotic activity is attributed to the inhibition of prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. By inhibiting this enzyme, the compound reduces collagen production, thereby mitigating fibrosis . Additionally, its antimicrobial and antiviral activities are linked to its ability to interfere with the replication and function of microbial and viral proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities, including antimicrobial and antitumor properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal applications.
Uniqueness
N-(Pyridin-2-yl)pyrimidine-5-carboximidamide is unique due to its dual pyridine and pyrimidine rings, which confer a distinct set of pharmacological activities. Its ability to inhibit prolyl-4-hydroxylase and reduce collagen production sets it apart from other similar compounds, making it a promising candidate for antifibrotic drug development .
Propriétés
Formule moléculaire |
C10H9N5 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
N'-pyridin-2-ylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C10H9N5/c11-10(8-5-12-7-13-6-8)15-9-3-1-2-4-14-9/h1-7H,(H2,11,14,15) |
Clé InChI |
ZZIDFVQFAMPVGJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/N=C(/C2=CN=CN=C2)\N |
SMILES canonique |
C1=CC=NC(=C1)N=C(C2=CN=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)






![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)




